

In-depth Technical Guide: 42-(2-Tetrazolyl)rapamycin Prodrug Characteristics

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B15552880

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Abstract

42-(2-Tetrazolyl)rapamycin (CAS No. 221877-56-1) is a semi-synthetic prodrug of a rapamycin analog designed to enhance the therapeutic potential of the parent macrocyclic lactone. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this compound holds promise for various therapeutic applications, including immunosuppression and oncology. This technical guide provides a comprehensive overview of the core characteristics of **42-(2-Tetrazolyl)rapamycin**, including its synthesis, mechanism of action, and key experimental protocols for its evaluation. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using DOT language diagrams.

Introduction

Rapamycin, a natural product isolated from *Streptomyces hygroscopicus*, is a well-established mTOR inhibitor with clinical applications in preventing organ transplant rejection and treating certain cancers. However, its poor aqueous solubility and variable bioavailability have prompted the development of derivatives and prodrugs to improve its pharmaceutical properties.^[1] Modification at the C-42 hydroxyl position of the rapamycin core has been a successful strategy, leading to the development of several approved drugs.^[1] **42-(2-Tetrazolyl)rapamycin** emerges from this line of research as a prodrug of a rapamycin analog, with the tetrazole moiety intended to modulate its physicochemical and pharmacokinetic profile.

[2][3][4] This document serves as a detailed resource for researchers engaged in the study and development of this and related compounds.

Physicochemical Properties

While specific quantitative data for **42-(2-Tetrazolyl)rapamycin** is not extensively published in peer-reviewed literature, its general characteristics can be inferred from its structure and related compounds. The introduction of the tetrazole ring is known to influence lipophilicity and metabolic stability.[5][6]

Property	Value	Reference
CAS Number	221877-56-1	[2]
Molecular Formula	C52H79N5O12 (for the core analog)	Inferred
Appearance	White to off-white solid	Typical for rapamycin analogs
Solubility	Expected to have modified solubility compared to rapamycin	General knowledge of prodrugs
Storage	Store at -20°C to -80°C to ensure stability	[7]

Synthesis

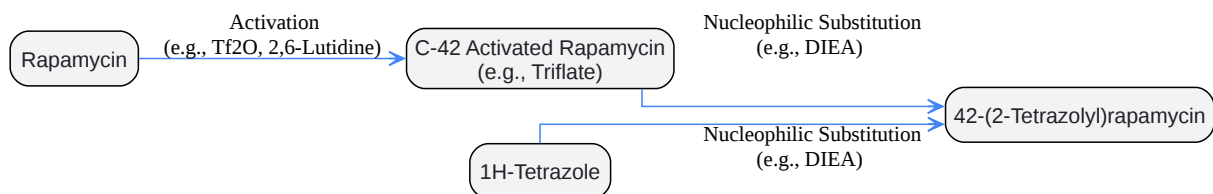
A specific, detailed synthesis protocol for **42-(2-Tetrazolyl)rapamycin** is outlined in patent literature, notably US Patent 6,015,815 A.[8] The general strategy involves the activation of the C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.

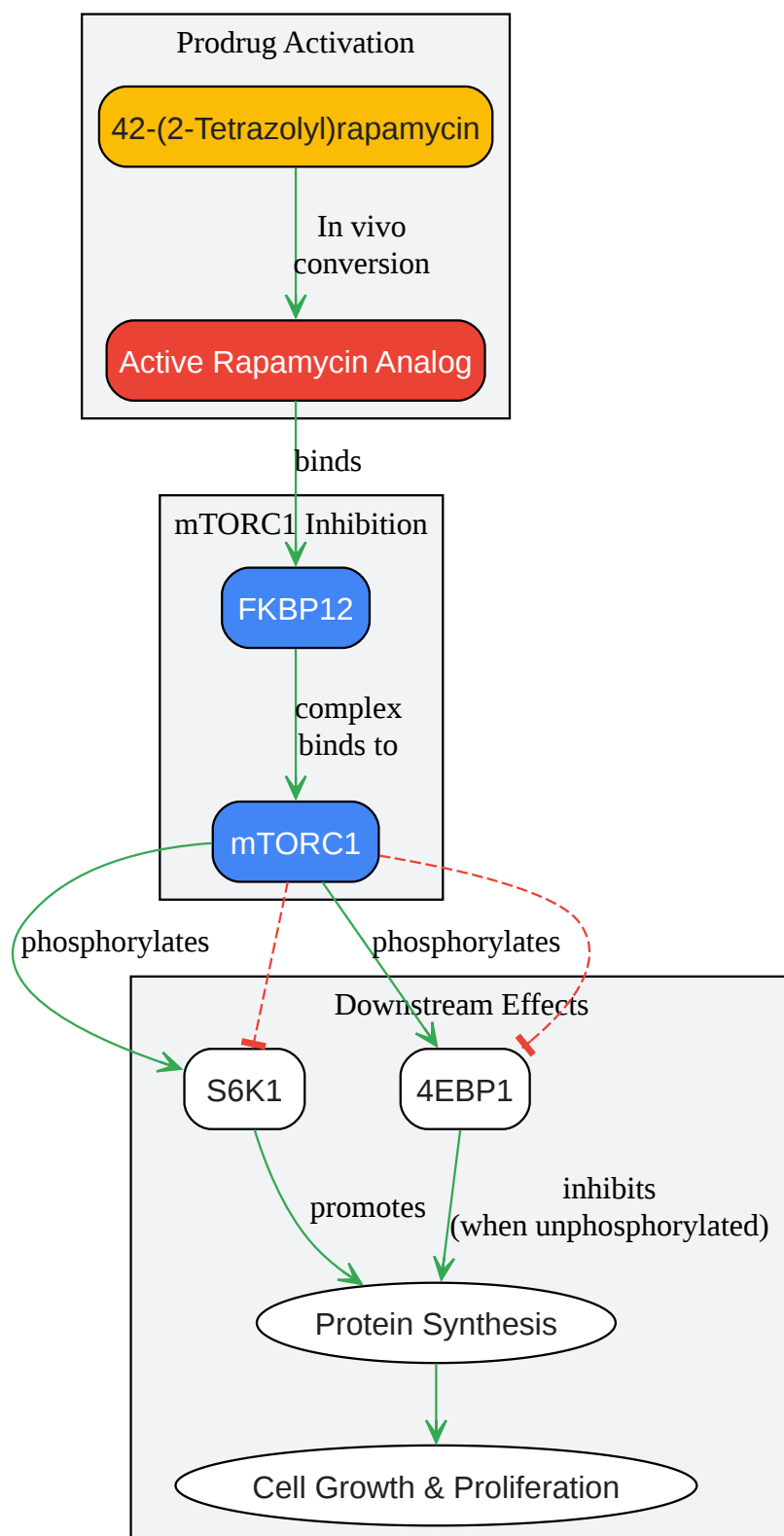
General Synthetic Scheme

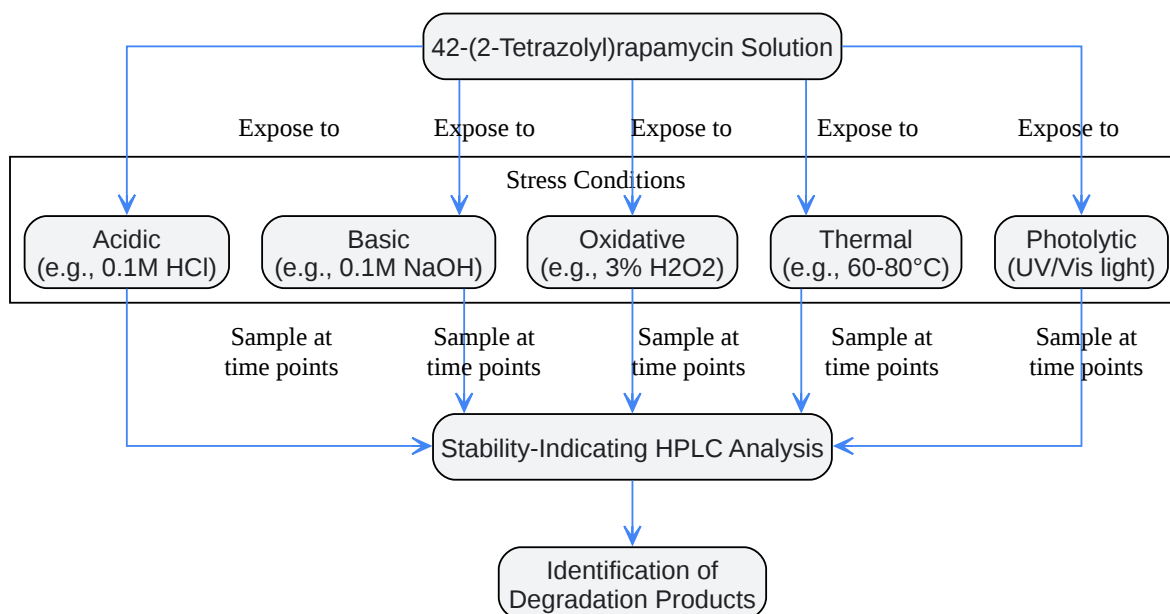
The synthesis can be conceptualized in two main steps:

- **Activation of the C-42 Hydroxyl Group:** The hydroxyl group at the C-42 position of the rapamycin macrocycle is converted into a good leaving group. A common method is the formation of a trifluoromethanesulfonate (triflate) ester.

- **Nucleophilic Substitution with Tetrazole:** The activated rapamycin intermediate is then reacted with 1H-tetrazole in the presence of a non-nucleophilic base. This results in the displacement of the leaving group and the formation of the tetrazolyl ether linkage at the C-42 position. It is important to note that this reaction can produce a mixture of N-1 and N-2 isomers of the tetrazole ring, which may require chromatographic separation.







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References

- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Patent Public Search BasicÂ | USPTO [ppubs.uspto.gov]
- 5. youtube.com [youtube.com]

- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
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